molecular formula C7H6BrN3O B13009738 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine

5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B13009738
M. Wt: 228.05 g/mol
InChI Key: MXSIZDISGHSTQV-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and methoxy substituents at the 5 and 3 positions, respectively.

Preparation Methods

The synthesis of 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for pyrrolopyridazines. This involves the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Chemical Reactions Analysis

5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolopyridazine have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[1,2-a]pyrazines. These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolo[2,3-d]pyrimidines are known for their anticancer and anti-inflammatory activities, while pyrrolo[1,2-a]pyrazines exhibit antimicrobial and antiviral properties .

Similar Compounds

  • Pyrrolo[2,3-d]pyrimidine
  • Pyrrolo[1,2-a]pyrazine
  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(8)3-9-7(4)11-10-6/h2-3H,1H3,(H,9,11)

InChI Key

MXSIZDISGHSTQV-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C2C(=C1)C(=CN2)Br

Origin of Product

United States

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